Product packaging for 2,2'-Dimethoxybiphenyl(Cat. No.:CAS No. 4877-93-4)

2,2'-Dimethoxybiphenyl

Cat. No.: B032100
CAS No.: 4877-93-4
M. Wt: 214.26 g/mol
InChI Key: VGMKUVCDINAAFC-UHFFFAOYSA-N
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Description

2,2'-Dimethoxybiphenyl (CAS 4877-93-4) is a high-purity organic compound characterized by its biphenyl core substituted with methoxy groups at the 2 and 2' positions. This configuration makes it a versatile and valuable building block in organic synthesis and materials science research. Key Applications & Research Value: This compound is primarily used as a fundamental scaffold for constructing complex biphenyl architectures. It has been demonstrated to be a key precursor in the preparation of biphenyl-tetrathiafulvalene derivatives and serves as a monomer in the synthesis of wholly aromatic polyketones. Its strong electron-donating methoxy groups confer excellent acyl-accepting ability in consecutive dual electrophilic aromatic aroylation reactions, enabling the creation of advanced polymeric materials. Structural Insights: Crystallographic studies reveal that the molecule adopts a twisted conformation, with an angle of approximately 66.94° between the planes of its two aromatic rings. This non-planar structure, sustained by a crystallographic twofold axis, is critical for its reactivity, as it helps modulate electronic effects between the rings during sequential functionalization. The crystal packing is further stabilized by intermolecular C-H···π interactions. Handling & Specifications: This product has a melting point of 152-156°C and is soluble in organic solvents such as chloroform and methanol. For prolonged stability, store under an inert atmosphere at room temperature, away from oxidizing agents. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B032100 2,2'-Dimethoxybiphenyl CAS No. 4877-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(2-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKUVCDINAAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346395
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-93-4
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Advanced Synthetic Strategies for 2,2 Dimethoxybiphenyl and Its Derivatives

Classical Synthetic Routes to 2,2'-Dimethoxybiphenyl

Classical methods for the synthesis of this compound have historically relied on etherification of the corresponding diol or copper-mediated coupling reactions. These foundational strategies remain relevant and provide important context for the development of more modern techniques.

Etherification Reactions of 2,2'-Dihydroxybiphenyl

One of the most direct and classical approaches to synthesizing this compound is through the etherification of 2,2'-Dihydroxybiphenyl. The Williamson ether synthesis is the archetypal reaction for this transformation. This method involves the deprotonation of the hydroxyl groups of 2,2'-Dihydroxybiphenyl with a suitable base to form a bis-phenoxide, which then acts as a nucleophile to attack a methylating agent.

Common methylating agents for this reaction include dimethyl sulfate (B86663) and methyl iodide. The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. google.com The general protocol involves stirring 2,2'-Dihydroxybiphenyl with an excess of the base and methylating agent at elevated temperatures until the reaction is complete. Despite its straightforward nature, challenges can arise from incomplete methylation, leading to the formation of the mono-methylated intermediate, 2-hydroxy-2'-methoxybiphenyl. Careful control of stoichiometry and reaction conditions is necessary to achieve a high yield of the desired dimethoxy product. google.comorgsyn.org

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound
Starting MaterialMethylating AgentBaseSolventTypical ConditionsYield
2,2'-DihydroxybiphenylDimethyl sulfate ((CH₃)₂SO₄)Sodium hydroxide (B78521) (NaOH)Water/Organic co-solventAqueous alkaline solution, refluxGood to Excellent
2,2'-DihydroxybiphenylMethyl iodide (CH₃I)Potassium carbonate (K₂CO₃)Acetone or DMFReflux, 12-24 hoursGood

Ullmann Coupling Reactions and Modern Variations

The Ullmann coupling, first reported in 1901, is a cornerstone of biaryl synthesis and provides a direct method for constructing the biphenyl (B1667301) core of this compound. The classical Ullmann reaction involves the copper-mediated homocoupling of an aryl halide. rsc.org In the context of this compound synthesis, this typically involves the coupling of two molecules of a 2-haloanisole, such as 2-iodoanisole (B129775) or 2-bromoanisole.

The reaction traditionally requires high temperatures (often exceeding 200°C) and a stoichiometric amount of copper powder or copper salts. researchgate.net The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides. The mechanism is thought to involve the formation of an organocopper intermediate.

Over the past decades, significant advancements have been made to the Ullmann coupling, leading to milder and more efficient protocols. These "modern variations" often employ copper catalysts in conjunction with ligands, lower reaction temperatures, and alternative energy sources. For instance, solvent-free methods using high-speed ball milling have been developed, offering a greener and often faster alternative to traditional high-boiling solvents. nih.gov These modern approaches have expanded the substrate scope and improved the yields and reproducibility of the Ullmann coupling for synthesizing symmetrical biaryls like this compound. nih.gov

Table 2: Comparison of Classical and Modern Ullmann Coupling for Symmetrical Biaryl Synthesis
MethodReactant ExampleCopper SourceConditionsAdvantagesDisadvantages
Classical Ullmann2-IodoanisoleCopper powder (excess)>200°C, neat or high-boiling solventSimple reagentsHarsh conditions, high copper waste, moderate yields
Modern Ullmann (Ligand-assisted)2-BromoanisoleCu(I) salt (catalytic) + Ligand80-140°C, various solventsMilder conditions, higher yields, broader scopeLigand cost, catalyst sensitivity
Modern Ullmann (Solvent-free)2-Iodonitrobenzene (example)Copper vial/ball bearingHigh-speed ball milling, room temp.Green, rapid, high yield for activated substratesSubstrate-dependent, specialized equipment

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering unparalleled efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, are now the methods of choice for constructing the this compound scaffold.

Suzuki-Miyaura Coupling Protocols for Biphenyl Scaffold Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation. tcichemicals.com It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, this can be achieved through two primary pathways: the homocoupling of 2-methoxyphenylboronic acid or the cross-coupling of 2-methoxyphenylboronic acid with a 2-methoxyphenyl halide (e.g., 2-bromoanisole). nih.gov

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com A base, such as potassium carbonate or potassium phosphate (B84403), is required to facilitate the transmetalation step.

A significant challenge in coupling ortho-substituted substrates like those required for this compound is the steric hindrance around the reaction center. This can slow down both the oxidative addition and reductive elimination steps. The development of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, has been instrumental in overcoming this limitation, allowing for efficient coupling of sterically demanding partners at lower catalyst loadings and milder temperatures. acs.orgnih.gov

Table 3: Key Components in Suzuki-Miyaura Synthesis of this compound
ComponentExample(s)FunctionNotes
Aryl Halide2-Bromoanisole, 2-IodoanisoleElectrophilic partnerReactivity order: I > Br > Cl. tcichemicals.com
Organoboron Reagent2-Methoxyphenylboronic acidNucleophilic partnerGenerally stable, tolerant of water.
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of active Pd(0) catalystUsed in catalytic amounts (0.1-5 mol%).
LigandPPh₃, SPhos, XPhosStabilizes and activates the Pd catalystBulky, electron-rich ligands are crucial for hindered substrates. nih.gov
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalationChoice of base can significantly impact reaction efficiency.
SolventToluene, Dioxane, DMF, Water mixturesSolubilizes reactants and catalystOften a mixture of organic solvent and water is used.

Other Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is predominant, other transition metal-catalyzed reactions are also effective for synthesizing the this compound core. These methods utilize different organometallic reagents as the nucleophilic partner, each with its own set of advantages and limitations.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is typically more reactive than its organoboron counterpart. organic-chemistry.org The synthesis of this compound via this method would involve the palladium- or nickel-catalyzed coupling of a 2-methoxyphenylzinc halide with a 2-haloanisole. Organozinc reagents are known for their high reactivity, which can allow for couplings at lower temperatures, but they are also sensitive to moisture and air, requiring anhydrous reaction conditions. beilstein-journals.org

Stille Coupling: The Stille coupling utilizes an organotin (stannane) reagent. organic-chemistry.org For this target, this compound could be formed by coupling a 2-methoxyphenylstannane derivative with a 2-haloanisole in the presence of a palladium catalyst. A key advantage of Stille coupling is the stability and tolerance of organostannane reagents to a wide variety of functional groups. nih.gov However, a major drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. libretexts.org

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives introduces further challenges related to controlling the position (regioselectivity) and spatial arrangement (stereoselectivity) of the substituents. Due to the steric hindrance caused by the two ortho-methoxy groups, rotation around the central C-C bond is restricted, leading to a phenomenon known as atropisomerism, where stereoisomers result from hindered rotation. snnu.edu.cn

Regioselective Synthesis: Achieving regiocontrol in the synthesis of unsymmetrically substituted 2,2'-dimethoxybiphenyls relies on the strategic application of cross-coupling reactions. Instead of a homocoupling approach, a directed cross-coupling between two different, appropriately functionalized precursors is employed. For example, coupling 2-methoxy-4-bromophenylboronic acid with 2-bromo-5-methylanisole (B1279017) allows for the specific formation of 4'-bromo-5-methyl-2,2'-dimethoxybiphenyl. The choice of coupling partners and the orthogonality of reactive sites are paramount for achieving high regioselectivity.

Stereoselective Synthesis: The synthesis of single, optically active atropisomers of substituted 2,2'-dimethoxybiphenyls is a significant area of research, particularly for applications in asymmetric catalysis and chiral materials. nih.gov Strategies to achieve this include:

Asymmetric Coupling: Utilizing a chiral catalyst system (e.g., a palladium complex with a chiral phosphine ligand) in a cross-coupling reaction can induce asymmetry during the formation of the biaryl axis, leading to an enrichment of one atropisomer over the other. nih.gov

Desymmetrization: This approach involves starting with a prochiral, symmetrically substituted this compound derivative and using a chiral reagent, often an enzyme, to selectively modify one of two enantiotopic groups. For instance, the lipase-catalyzed hydrolysis of a σ-symmetric 3'-substituted 2',6'-dimethoxybiphenyl-2,6-diyl diacetate has been shown to proceed with high enantioselectivity, providing access to chiral building blocks. acs.org

Chiral Auxiliary Methods: A chiral auxiliary can be attached to one of the precursors, directing the stereochemical outcome of the coupling reaction. The auxiliary is then removed in a subsequent step.

These advanced strategies enable the precise construction of complex, three-dimensional structures based on the this compound framework, opening avenues for the development of new chiral ligands and functional molecules. nih.govbohrium.com

Ortho-Lithiation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. researchgate.netwikipedia.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, allowing for the precise installation of a wide range of functional groups.

In the context of this compound, the methoxy (B1213986) groups (–OCH₃) can serve as effective DMGs. The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium base (e.g., n-butyllithium, sec-butyllithium), bringing the base into proximity of the ortho-protons (C-3 and C-3' positions). wikipedia.org This complex-induced proximity effect (CIPE) enhances the kinetic acidity of the ortho-protons, leading to selective deprotonation over other positions on the aromatic rings.

The general process for a directed ortho-lithiation of a dimethoxybiphenyl system is outlined below:

StepDescriptionReagents and Conditions
1. Complexation The organolithium reagent coordinates to one of the methoxy groups of the this compound substrate.Substrate, organolithium base (e.g., n-BuLi, s-BuLi), aprotic solvent (e.g., THF, diethyl ether), low temperature (e.g., -78 °C).
2. Deprotonation The organolithium base abstracts a proton from the ortho-position (C-3 or C-3') to form a lithiated intermediate.
3. Electrophilic Quench The aryllithium intermediate reacts with an added electrophile to introduce a new substituent at the ortho-position.Electrophile (e.g., alkyl halide, carbonyl compound, silyl (B83357) chloride).

The choice of organolithium base and solvent system is crucial for the success of the reaction. uwindsor.cabaranlab.org Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be employed to achieve high regioselectivity and minimize side reactions. The reaction is typically carried out at low temperatures (-78 °C to 0 °C) in anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether to ensure the stability of the organolithium species. uwindsor.ca

This methodology provides a versatile route to a variety of substituted this compound derivatives, which can serve as precursors for more complex molecules, including atropisomeric ligands.

Asymmetric Synthesis Approaches to Atropisomeric Derivatives

The hindered rotation around the C-C single bond connecting the two phenyl rings in appropriately substituted this compound derivatives gives rise to atropisomerism—a form of axial chirality. The synthesis of enantiomerically pure or enriched atropisomers is of significant interest due to their widespread application as chiral ligands in asymmetric catalysis. Several strategies have been developed for the asymmetric synthesis of these valuable compounds.

Catalytic Enantioselective Cross-Coupling Reactions:

One of the most powerful and modular approaches to atropisomeric biaryls is the catalytic enantioselective cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, has been successfully employed for the atropo-enantioselective synthesis of biaryls. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide. The use of a chiral phosphine ligand is essential for inducing asymmetry and controlling the stereochemical outcome of the reaction.

A notable example is the synthesis of chiroptical crystals of this compound itself through a Suzuki-Miyaura coupling reaction between 2-methoxyphenylboronic acid and 2-methoxyphenyl bromide. This reaction was catalyzed by palladium supported on a chiral silica (B1680970) matrix, demonstrating that a chiral environment can induce the formation of axially chiral crystalline material.

General Scheme for Asymmetric Suzuki-Miyaura Coupling: Asymmetric Suzuki-Miyaura Coupling Scheme

In this reaction, a chiral phosphine ligand coordinates to the palladium catalyst, creating a chiral environment that favors the formation of one atropisomer over the other.

Key Parameters in Asymmetric Suzuki-Miyaura Coupling:

ParameterImportanceExamples of Chiral Ligands
Chiral Ligand The choice of ligand is paramount for achieving high enantioselectivity. The ligand's structure influences the geometry of the transition state and the steric interactions that control the atroposelective bond formation.BINAP, MeO-BIPHEP, SEGPHOS, and other atropisomeric biaryl phosphines.
Palladium Precursor Various palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.
Base and Solvent The base and solvent system can significantly impact the reaction rate, yield, and enantioselectivity. Common bases include carbonates, phosphates, and hydroxides, while solvents often consist of mixtures of organic solvents and water.

Other transition metal-catalyzed reactions, such as Negishi and Stille couplings, can also be adapted for the asymmetric synthesis of atropisomeric biaryls, provided that suitable chiral ligands are employed.

Central-to-Axial Chirality Conversion:

Another elegant strategy involves the conversion of existing point chirality within a molecule into axial chirality. This can be achieved through intramolecular cyclization or rearrangement reactions where the stereochemistry of a stereocenter dictates the configuration of the newly formed chiral axis. While not as common for the direct synthesis of this compound derivatives, this approach is a powerful tool in the broader context of atropisomer synthesis.

Green Chemistry Approaches and Sustainable Synthetic Practices

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in organic chemistry. This is particularly relevant for the synthesis of widely used compounds like biaryls. Green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. beilstein-journals.orgnih.gov In the context of biaryl synthesis, microwave-assisted Suzuki-Miyaura and Ullmann couplings have been shown to significantly reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles. unblog.fr The efficient and uniform heating provided by microwaves can enhance the rate of catalytic cycles and minimize the formation of side products.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of biaryl compounds can be effectively performed in flow reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved selectivity, and a reduction in waste generation.

Use of Greener Solvents:

A major focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. For biaryl synthesis via cross-coupling reactions, there is a growing trend towards using water or mixtures of water and bio-based solvents like ethanol. inovatus.esnih.gov The use of surfactants can facilitate reactions between poorly soluble organic substrates in aqueous media, further enhancing the green credentials of the process. rsc.org For instance, the Suzuki-Miyaura coupling for the synthesis of this compound has been successfully performed in a water/ethanol mixture.

Sustainable Catalysis:

The development of highly active and recyclable catalysts is a cornerstone of green chemistry. For Suzuki-Miyaura couplings, research is focused on creating palladium catalysts with very low loadings (in the ppm range) to minimize the use of this precious and toxic metal. nih.gov Furthermore, the use of heterogeneous catalysts, where the catalyst is supported on a solid material, can simplify product purification and allow for the recovery and reuse of the catalyst.

Below is a table summarizing some green chemistry approaches applicable to the synthesis of this compound:

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat the reaction mixture.Reduced reaction times, higher yields, fewer side products.
Flow Chemistry Reactions are carried out in a continuous stream in a microreactor.Improved safety, better control over reaction parameters, enhanced scalability.
Aqueous Media Using water as a solvent, often with a co-solvent or surfactant.Reduced environmental impact, lower cost, increased safety.
Low Catalyst Loading Employing highly active catalysts at very low concentrations.Reduced cost, minimized metal contamination in the product.
Heterogeneous Catalysis The catalyst is in a different phase from the reactants.Ease of catalyst separation and recycling, cleaner products.

By integrating these green chemistry principles into the synthesis of this compound and its derivatives, chemists can develop more sustainable and efficient processes that meet the demands of modern chemical manufacturing while minimizing their environmental footprint.

Molecular Structure, Conformation, and Stereochemical Investigations of 2,2 Dimethoxybiphenyl

Crystallographic Analysis of 2,2'-Dimethoxybiphenyl and Related Structures

Crystallographic studies provide definitive insights into the three-dimensional arrangement of this compound in the solid state, revealing a non-planar structure governed by the steric and electronic effects of the methoxy (B1213986) groups.

The defining structural feature of this compound is the twisted conformation of its biphenyl (B1667301) core. Unlike unsubstituted biphenyl, which is planar in its crystalline form, the presence of substituents at the ortho-positions induces significant torsional strain. nih.govquora.com X-ray crystallographic analysis of this compound reveals that the molecule possesses a crystallographic twofold axis that is perpendicular to the central C-C bond. nih.gov The angle between the least-squares planes of the two aromatic rings, known as the dihedral or twist angle, is 66.94 (7)°. nih.gov This significant deviation from planarity is a direct consequence of the steric repulsion between the methoxy groups on the adjacent rings.

ParameterValueSource
Dihedral Angle (Inter-ring)66.94 (7)° nih.gov
Crystal SystemTetragonal nih.gov
Asymmetric UnitOne half-molecule nih.gov

The steric hindrance imposed by the ortho-substituents is the primary factor that disrupts the coplanarity of the biphenyl system. nih.gov In this compound, the methoxy groups themselves are not perfectly coplanar with the benzene (B151609) rings to which they are attached. The methoxy group is slightly twisted out of the plane of the phenyl ring, with a measured twist angle of 10.69 (8)° between the O1—C7 bond and the ring's least-squares plane. nih.gov This steric clash between the substituents at the 2 and 2' positions forces the biphenyl core into a twisted conformation to minimize repulsive interactions, thereby lowering the stabilizing conjugative effects that would favor a planar structure. nih.gov

The molecular packing of this compound in its crystal lattice is stabilized predominantly by van der Waals forces. nih.gov In addition to these general interactions, specific, weaker interactions also play a role in the crystal structure. C-H…π interactions are observed between adjacent molecules along the c-axis direction. nih.gov These interactions involve a hydrogen atom from one molecule interacting with the electron-rich π-system of an aromatic ring on a neighboring molecule. A specific C-H…π interaction has been identified where the distance between an aromatic hydrogen (H3) and the center of gravity of an adjacent phenyl ring is 2.85 Å. nih.gov A short intermolecular contact, suggesting a weak van der Waals interaction, is also noted between a carbon and a hydrogen atom (C6···H7A) at a distance of 2.86 Å. nih.gov

Interaction TypeAtom PairDistance (Å)Source
C-H…πH3…Cg (ring centroid)2.85 nih.gov
Van der WaalsC6…H7A2.86 nih.gov

Atropisomerism in this compound and its Analogues

Atropisomerism is a form of stereoisomerism that results from hindered rotation around a single bond. wikipedia.org In molecules like this compound, the energy barrier to rotation around the central carbon-carbon single bond is sufficiently high to allow for the isolation of individual rotational isomers, known as atropisomers. wikipedia.org

The stability of atropisomers is determined by the magnitude of the energy barrier to rotation around the stereogenic axis. wikipedia.org This barrier is a direct result of repulsive interactions that inhibit free rotation. wikipedia.org In this compound, the primary factor is the steric bulk of the methoxy groups located at the ortho-positions of the biphenyl core. As one ring rotates relative to the other, these methoxy groups would pass each other, leading to significant steric strain and a high-energy transition state. This rotational barrier is high enough to make the interconversion between the two enantiomeric atropisomers slow at room temperature, allowing them to be resolved and studied as distinct chemical entities. wikipedia.orgprinceton.edu A commonly accepted, practical criterion for stable atropisomerism is a rotational barrier high enough to result in a half-life for interconversion of at least 1000 seconds at a given temperature. wikipedia.orgprinceton.edu

The separation of atropisomeric enantiomers is a non-trivial process that requires specialized techniques. nih.govresearcher.life The most common and effective method is chiral chromatography, particularly chiral high-performance liquid chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each of the two atropisomers, leading to different retention times and thus enabling their separation. nih.govresearcher.life Derivatized β-cyclodextrin bonded stationary phases have been successfully used for this purpose. nih.govresearchgate.net

A critical consideration during the separation process is the potential for the atropisomers to interconvert, or racemize, if the rotational energy barrier is overcome. researcher.life To prevent this, separation procedures are often conducted under low-temperature conditions. nih.govresearchgate.net This includes preparing and storing samples at very low temperatures (e.g., -70 °C) and performing the chromatographic separation at reduced temperatures (e.g., 6 °C) to ensure the stereochemical integrity of the isomers. nih.govresearchgate.net

Other methods for resolving atropisomers include:

Chiroptical Properties of Atropisomeric this compound Derivatives

The phenomenon of atropisomerism, arising from hindered rotation around a single bond, bestows chirality upon molecules lacking a traditional stereocenter. In the case of this compound, the steric hindrance caused by the methoxy groups at the ortho positions restricts the free rotation around the biphenyl linkage, giving rise to stable, non-superimposable mirror-image conformers known as atropisomers.

While this compound itself racemizes rapidly in solution at room temperature, making the study of its chiroptical properties challenging, its derivatives with bulkier substituents can exhibit remarkable configurational stability. These stable atropisomeric derivatives serve as valuable models for understanding the relationship between molecular conformation and optical activity.

One of the key chiroptical techniques employed in the study of these derivatives is Circular Dichroism (CD) spectroscopy . This method measures the differential absorption of left- and right-circularly polarized light. Crystalline solids of this compound, when prepared using chiral catalysts, have been shown to exhibit mirror-image CD signals, with a peak maximum observed near 300 nm. nih.gov This observation underscores the inherent chirality of the twisted biphenyl scaffold. However, upon dissolution, the CD activity vanishes due to the rapid interconversion between the enantiomeric conformers. nih.gov

To overcome this limitation, researchers have focused on derivatives where the increased steric bulk of substituents raises the rotational barrier, allowing for the isolation and characterization of individual atropisomers. The chiroptical properties of these stable derivatives are summarized in the table below.

Interactive Table: Chiroptical Data for Atropisomeric this compound Derivatives

Derivative Solvent Wavelength (nm) Molar Ellipticity ([θ]) Specific Rotation [α]
(S)-(-)-4,4'-dinitro-2,2'-dimethoxybiphenyl Dioxane 345 -25000 -
(R)-(+)-4,4'-dinitro-2,2'-dimethoxybiphenyl Dioxane 345 +25000 +
(S)-(-)-6,6'-dimethyl-2,2'-dimethoxybiphenyl Methanol 254 -12000 -15°
(R)-(+)-6,6'-dimethyl-2,2'-dimethoxybiphenyl Methanol 254 +12000 +15°

Note: The data in this table is illustrative and compiled from various spectroscopic studies on related compounds. The exact values can vary based on experimental conditions.

The sign and magnitude of the Cotton effect in the CD spectrum, as well as the direction of optical rotation, are directly correlated with the absolute configuration (P or M helicity) of the atropisomer. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the absolute configuration based on the experimental chiroptical data.

Conformational Analysis in Solution and Gas Phase

The spatial arrangement of the two phenyl rings in this compound is a dynamic equilibrium influenced by the surrounding medium. Understanding its conformation in different phases provides crucial insights into its reactivity and physical properties.

In the solid state , X-ray crystallographic studies have unequivocally determined the non-planar structure of this compound. The dihedral angle between the two aromatic rings has been measured to be 66.94°. nih.gov This twisted conformation minimizes the steric repulsion between the ortho-methoxy groups.

In solution , the conformational landscape of this compound is more complex. While direct observation of individual atropisomers at room temperature is hindered by rapid racemization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at variable temperatures, can provide valuable information. The presence of the methoxy groups significantly influences the rotational barrier around the central C-C bond. For unsubstituted biphenyl, this barrier is relatively low, but the introduction of ortho substituents, as in this compound, increases this barrier. However, it is not high enough to prevent rapid interconversion at ambient temperatures.

The conformation in solution is also influenced by the nature of the solvent. Solvents can interact with the solute molecule, potentially altering the dihedral angle and the rotational energy barrier. While specific studies detailing the solvent effects on the conformation of this compound are limited, it is generally understood that polar solvents can stabilize more polar conformations.

In the gas phase , computational chemistry provides a powerful tool for investigating the intrinsic conformational preferences of this compound, free from intermolecular interactions. Theoretical calculations, using methods such as Density Functional Theory (DFT), can map the potential energy surface as a function of the dihedral angle. These calculations typically reveal two energy minima corresponding to the enantiomeric twisted conformations. The planar and perpendicular arrangements of the phenyl rings represent transition states for the interconversion process.

Interactive Table: Calculated Conformational Data for this compound (Gas Phase)

Conformation Dihedral Angle (°) Relative Energy (kcal/mol)
Twisted (Minimum) ~65-75 0
Planar (Transition State) 0 ~5-8
Perpendicular (Transition State) 90 ~3-5

Note: The values in this table are representative and can vary depending on the level of theory and basis set used in the computational model.

These computational studies are crucial for estimating the rotational energy barrier, which is the energy required to interconvert between the two atropisomers. For this compound, this barrier is a key determinant of its stereochemical stability.

Reactivity and Reaction Mechanisms of 2,2 Dimethoxybiphenyl in Organic Transformations

Electrophilic Aromatic Substitution Reactions

2,2'-Dimethoxybiphenyl is a highly reactive compound in electrophilic aromatic substitution reactions. This heightened reactivity is attributed to the strong electron-donating nature of the ortho-methoxy groups. These groups increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. The unique structural and electronic properties of this compound have established it as an excellent monomer for electrophilic aromatic substitution polymerization.

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group into an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). This compound readily undergoes Friedel-Crafts acylation. This reactivity has been harnessed for the synthesis of wholly aromatic polyketones through polycondensation reactions.

In these polycondensation reactions, this compound serves as the acyl-accepting monomer, reacting with various arenedicarboxylic acid chlorides. These polymerizations, mediated by catalysts like AlCl₃ or a phosphorus pentoxide-methanesulfonic acid (P₂O₅-MsOH) system, successfully yield high-molecular-weight aromatic polyketones. Research has demonstrated that these reactions can proceed efficiently to produce polymers with good thermal resistance.

Dicarboxylic Acid MonomerReaction ConditionsYield (%)Inherent Viscosity (ηinh/dL g⁻¹)
Isophthalic acid60°C, 24 h990.49
Terephthalic acid60°C, 24 h930.23
4,4'-Oxydibenzoic acid60°C, 24 h780.23
4,4'-Biphenyldicarboxylic acid80°C, 2 h>990.09

Table 1: P₂O₅-MsOH mediated polymerization of this compound with various dicarboxylic acids. Inherent viscosity was measured in concentrated H₂SO₄ at 30°C. Data sourced from research on electrophilic aromatic acylation synthesis.

The mechanism of the Friedel-Crafts acylation begins with the reaction between the acylating agent (e.g., an acyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. The π-electrons of the aromatic ring of this compound then attack this acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as AlCl₄⁻, then deprotonates the arenium ion, restoring aromaticity and yielding the acylated product.

A notable characteristic of this compound is its sustained high reactivity even after the first acylation. Typically, the introduction of an acyl group, which is electron-withdrawing, deactivates the aromatic ring towards further electrophilic substitution. However, in this compound, the twisted conformation caused by steric hindrance between the ortho-substituents plays a crucial role. This twisted structure prevents the electronic deactivating effect of the newly introduced carbonyl group from being effectively transmitted to the second aromatic ring. Consequently, the second ring remains activated by its methoxy (B1213986) group and readily undergoes a second acylation. Studies have shown that in reactions with benzoyl chloride using excess AlCl₃, the second acylation is significantly faster than the first, leading selectively to a diacylated product.

In contrast to truly catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid, rendering the catalyst inactive. This complex is typically irreversible under the reaction conditions and is only broken during aqueous workup to liberate the final ketone product.

Hydroxyalkylation is another type of electrophilic aromatic substitution that introduces a hydroxyalkyl group onto an aromatic ring. While specific studies detailing the hydroxyalkylation of this compound are not prevalent in the reviewed literature, the reaction would mechanistically follow the principles of electrophilic aromatic substitution. Given the high nucleophilicity of the this compound rings, it can be predicted that they would react with suitable electrophiles generated from precursors like epoxides or aldehydes in the presence of an acid catalyst. The reaction would proceed via the formation of a carbocation electrophile which is then attacked by the electron-rich aromatic ring.

Nucleophilic Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SₙAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the aromatic ring.

This compound is an electron-rich aromatic system due to the presence of two electron-donating methoxy groups. Therefore, it is not a suitable substrate for the classical addition-elimination SₙAr mechanism. The high electron density of the rings would repel incoming nucleophiles, making the formation of a stable Meisenheimer complex unfavorable. For nucleophilic substitution to occur on such a system, extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required, which occurs in the absence of activating electron-withdrawing groups.

Redox Chemistry and Electron Transfer Processes

Redox chemistry involves reactions where the oxidation states of atoms are changed through the transfer of electrons. Electron transfer processes are fundamental to many chemical and biological systems, where an electron moves from a chemical entity (the electron donor) to another (the electron acceptor).

The electron-rich nature of this compound, conferred by its methoxy substituents, suggests it would primarily act as an electron donor in redox processes. It can be readily oxidized (lose electrons) compared to unsubstituted biphenyl (B1667301) or benzene (B151609). While specific electrochemical data for this compound was not detailed in the surveyed literature, its derivatives are involved in processes where electron transfer is key. The Marcus theory of electron transfer, which predicts a relationship between the reaction rate and the free energy, provides a framework for understanding such processes. The efficiency of electron transfer is influenced by factors including the reorganization energy and the electronic coupling between the donor and acceptor.

Functionalization and Derivatization Strategies

Several strategies exist for the functionalization and derivatization of this compound, leveraging its inherent reactivity and structure.

Electrophilic Substitution: As discussed, Friedel-Crafts acylation is a primary method for functionalizing the aromatic rings, leading to the formation of ketones and polyketones. Other electrophilic substitutions could similarly be employed to introduce a variety of functional groups.

Synthesis of Ligands: this compound serves as a core scaffold for the synthesis of important ligands used in catalysis. A prominent example is SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), an electron-rich biaryl phosphine (B1218219) ligand. SPhos is highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Coupling Reactions: The Suzuki-Miyaura coupling reaction itself is a key method for synthesizing the this compound scaffold. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like 2-methoxyphenylboronic acid) with an organohalide (like 2-methoxyphenyl bromide).

Derivatization via Methoxy Groups: The methoxy groups themselves can be sites for derivatization. Cleavage of the methyl ethers would yield 2,2'-dihydroxybiphenyl, a versatile precursor that can be used to synthesize a wide range of other derivatives, including esters, ethers, and phosphate (B84403) ligands.

These strategies allow for the modification of the this compound core to create a diverse array of molecules with tailored properties for applications in materials science, catalysis, and organic synthesis.

Bromination and Iodination of Dimethoxybiphenyl Systems

Electrophilic halogenation of this compound, a process involving the substitution of a hydrogen atom with a halogen, is directed by the activating methoxy groups. Due to the ortho, para-directing nature of the methoxy substituents, electrophilic attack is anticipated to occur at the positions ortho and para to these groups.

Bromination:

The bromination of this compound typically proceeds at the positions para to the methoxy groups, leading to the formation of 5,5'-dibromo-2,2'-dimethoxybiphenyl. The significant steric hindrance caused by the methoxy groups at the 2 and 2' positions, and the twisted conformation of the biphenyl rings, disfavors substitution at the ortho positions (3 and 3'). Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis nih.govwku.edu. While specific conditions for the direct bromination of this compound are not extensively detailed in the readily available literature, analogous reactions with other activated aromatic systems suggest the use of reagents like molecular bromine (Br₂) with a Lewis acid catalyst, or milder reagents such as N-bromosuccinimide (NBS) nih.gov.

In a related synthesis, the formation of 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl was achieved serendipitously during an attempted dilithiation of 2,6-dibromo-4-t-butylanisole, highlighting the propensity for substitution at the positions para to the activating groups nih.gov.

Iodination:

Similar to bromination, the iodination of this compound is expected to yield the 5,5'-diiodo derivative. The successful demethylation of 2,2'-di-iodo-5,5'-dimethoxybiphenyl using boron tribromide implies the accessibility of this iodinated precursor mdma.ch. The iodination of activated aromatic rings can be achieved using various reagents. Molecular iodine (I₂) in the presence of an oxidizing agent is a common method. The choice of iodinating agent and reaction conditions can be crucial, especially for less reactive substrates mdma.ch.

The table below summarizes the expected major products of the halogenation of this compound based on the directing effects of the methoxy groups and steric considerations.

Halogenation ReactionReagent (Typical)Major Product
BrominationBr₂/FeBr₃ or NBS5,5'-Dibromo-2,2'-dimethoxybiphenyl
IodinationI₂/Oxidizing Agent5,5'-Diiodo-2,2'-dimethoxybiphenyl

Modification of Methoxy Groups

The methoxy groups in this compound can be chemically modified, with ether cleavage being a significant transformation. This reaction converts the methoxy groups into hydroxyl groups, yielding 2,2'-dihydroxybiphenyl.

Demethylation using Boron Tribromide:

A widely used and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically carried out at or below room temperature and is known for its high efficiency mdma.chorgsyn.org. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group nih.gov.

The reaction proceeds as follows:

Formation of an adduct between the ether and BBr₃.

Nucleophilic attack by bromide on the methyl carbon, leading to the cleavage of the C-O bond and formation of methyl bromide and an aryloxy-dibromoborane intermediate.

Hydrolysis of the borane (B79455) intermediate during aqueous workup to yield the corresponding phenol.

This method has proven successful for the complete demethylation of various aryl methyl ethers, including di-iodinated dimethoxybiphenyl compounds, where other reagents like hydrogen bromide or aluminum bromide caused decomposition and deiodination mdma.ch. It is generally recommended to use one mole of BBr₃ per ether group mdma.ch.

The table below provides an overview of a common method for the modification of the methoxy groups in this compound.

ReactionReagentProduct
DemethylationBoron Tribromide (BBr₃)2,2'-Dihydroxybiphenyl

Reaction Kinetics and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving this compound are influenced by its unique structural features, particularly the presence of bulky ortho-substituents which leads to atropisomerism.

Reaction Kinetics and Atropisomerism:

Due to the steric hindrance between the methoxy groups at the 2 and 2' positions, the rotation around the central C1-C1' single bond in this compound is significantly restricted. This restricted rotation gives rise to stable, non-interconvertible (at room temperature) enantiomeric conformers known as atropisomers pharmaguideline.com. These isomers are chiral and can be separated. The stability of these atropisomers is determined by the rotational energy barrier pharmaguideline.comnih.gov. The rate of interconversion (racemization) between these atropisomers is a key kinetic parameter. For atropisomers to be physically separable, they must have a half-life of more than 1000 seconds pharmaguideline.com. This corresponds to a minimum free energy barrier of activation (ΔG‡) of approximately 93.5 kJ/mol at 300 K pharmaguideline.com. The kinetics of dynamic resolutions of biaryl atropisomers have been studied, highlighting the importance of the rotational barrier in asymmetric synthesis researchgate.netnih.gov.

Thermodynamic Studies:

The table below presents a qualitative summary of the kinetic and thermodynamic aspects discussed.

AspectKey Features for this compound
Reaction Kinetics Exhibits atropisomerism due to restricted rotation around the C-C bond. The rate of interconversion between atropisomers is slow at room temperature, allowing for their potential separation.
Thermodynamics Specific thermodynamic data like enthalpy of formation are not widely reported. Properties are influenced by the steric and electronic effects of the ortho-methoxy groups. Data from related isomers suggest distinct thermodynamic behavior for ortho-substituted biphenyls.

Advanced Spectroscopic Characterization and Computational Studies of 2,2 Dimethoxybiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformation of 2,2'-dimethoxybiphenyl in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to achieve a comprehensive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides key information about the chemical environment of the hydrogen atoms. The spectrum typically shows distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region often displays complex multiplets due to spin-spin coupling between adjacent protons on the biphenyl (B1667301) rings. The methoxy protons usually appear as a sharp singlet, indicating their chemical equivalence.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are observed for the methoxy carbons and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the steric hindrance between the two phenyl rings, which affects the dihedral angle and conjugation.

Interactive Data Table: Representative NMR Spectral Data for this compound

Nucleus Chemical Shift (δ) in ppm (Solvent) Multiplicity Assignment
¹H~3.8Singlet-OCH₃
¹H6.9 - 7.4MultipletAromatic Protons
¹³C~55Quartet-OCH₃
¹³C110 - 160SingletAromatic Carbons

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, aiding in the assignment of the individual multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. scientificservices.eu This is particularly useful for assigning the signals of the aromatic carbons by linking them to their attached protons. scientificservices.eu For instance, the signal for a specific aromatic proton in the ¹H dimension will show a correlation to the signal of the carbon it is attached to in the ¹³C dimension. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. libretexts.org

Under electron impact (EI) ionization, the this compound molecule loses an electron to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information.

Common fragmentation pathways for methoxy-substituted biphenyls include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of a carbon monoxide (CO) molecule. nih.gov The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. libretexts.org The most intense peak in the spectrum is known as the base peak and corresponds to the most stable fragment ion. libretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
214[C₁₄H₁₄O₂]⁺ (Molecular Ion)-
199[C₁₃H₁₁O₂]⁺•CH₃
184[C₁₂H₈O₂]⁺2 x •CH₃
171[C₁₂H₁₁O]⁺•CH₃ + CO

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. chemrxiv.org These vibrations are characteristic of the specific chemical bonds and functional groups present in this compound.

IR Spectroscopy: The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment. Key absorption bands for this compound include C-H stretching vibrations of the aromatic rings and the methoxy groups, C-O stretching of the methoxy groups, and C=C stretching of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. currentseparations.com It provides information about vibrational modes that involve a change in the polarizability of the molecule. currentseparations.com Raman spectra can be particularly useful for observing the vibrations of the biphenyl backbone. nih.gov

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. chemrxiv.orgkangwon.ac.kr

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (-OCH₃)3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-O Stretch1300 - 1000IR

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy provide insights into the electronic transitions within the this compound molecule. researchgate.net

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the aromatic rings. The position and intensity of these bands are sensitive to the degree of conjugation between the two phenyl rings, which is influenced by the dihedral angle.

Fluorescence Spectroscopy: After a molecule absorbs light and is excited to a higher electronic state, it can relax back to the ground state by emitting light, a process known as fluorescence. biocompare.com this compound is known to be a fluorescent compound. sigmaaldrich.com The fluorescence spectrum provides information about the electronic structure of the excited state. The difference between the absorption maximum (λ_max,abs) and the emission maximum (λ_max,em) is known as the Stokes shift. beilstein-journals.org

Interactive Data Table: Representative Electronic Spectroscopy Data for this compound

Technique Parameter Approximate Value
UV-Visλ_max,abs~280 nm
Fluorescenceλ_max,em~350 nm
FluorescenceStokes Shift~70 nm

Note: These values can be influenced by the solvent and concentration. For the related compound 4,4'-Dimethoxybiphenyl, the excitation peak is at 264 nm and the emission peak is at 343 nm, resulting in a Stokes' Shift of 79 nm. aatbio.com

X-ray Photoelectron Spectroscopy (XPS) and other Surface Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. micro.org.aukratos.commeasurlabs.com

For a solid sample of this compound, XPS can be used to:

Determine Elemental Composition: Confirm the presence of carbon and oxygen in the expected atomic ratios. carleton.edu

Analyze Chemical States: The high-resolution XPS spectrum of the C 1s and O 1s regions can provide information about the chemical bonding environments. For example, the C 1s spectrum can be deconvoluted into components representing the aromatic carbons and the methoxy carbons. The O 1s spectrum would correspond to the oxygen atoms in the methoxy groups.

While XPS is primarily a surface analysis technique, it can provide valuable information about the chemical integrity of the this compound sample. carleton.edu Other surface analytical techniques are generally less relevant for the characterization of a pure molecular compound unless it is part of a thin film or a surface-adsorbed layer.

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides powerful tools to investigate the molecular structure, properties, and reactivity of this compound at an atomic level of detail. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer valuable insights that complement experimental findings and help in the interpretation of spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method to predict the equilibrium geometry and electronic properties of molecules. For this compound, DFT calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

The optimized molecular geometry of this compound, as determined by DFT calculations, can be compared with experimental data from X-ray crystallography. In the solid state, the molecule of this compound lies on a crystallographic twofold axis, with the angle between the least-squares planes of the two aromatic rings being 66.94 (7)°. nih.gov The methoxy group is slightly out of the plane of the benzene (B151609) ring, with a twist angle of 10.69 (8)°. nih.gov DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can reproduce these geometric parameters with a high degree of accuracy. For a related compound, 4,4'-dimethoxy-1,1'-biphenyl (B188815), a comparison between X-ray diffraction (XRD) data and DFT optimized geometry shows a fair amount of agreement for bond lengths and angles. niscpr.res.in

The electronic structure of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For 4,4'-dimethoxy-1,1'-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV. niscpr.res.in Similar calculations for this compound would provide insights into its electronic transitions and reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of a Dimethoxybiphenyl Derivative

PropertyCalculated Value
HOMO Energy-5.48 eV
LUMO Energy-0.912 eV
Energy Gap (ΔE)4.57 eV

Note: The data in this table is for the related compound 4,4'-dimethoxy-1,1'-biphenyl and is provided for illustrative purposes. niscpr.res.in

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed understanding of its conformational landscape, which is the collection of all possible three-dimensional arrangements of the molecule and their relative energies.

Due to the presence of the single bond connecting the two phenyl rings, this compound can exhibit a range of conformations characterized by the dihedral angle between the rings. The ortho-methoxy groups create a significant energy barrier to rotation around this central C-C bond, a phenomenon known as atropisomerism. libretexts.orgpharmaguideline.comslideshare.netscribd.com Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the energy barrier is high enough to allow for the isolation of individual conformers. pharmaguideline.comscribd.com

MD simulations can be used to explore the potential energy surface associated with the rotation around the biphenyl linkage. By simulating the molecule's motion over time, it is possible to identify the most stable conformations (energy minima) and the transition states (energy maxima) that separate them. This allows for the calculation of the rotational energy barrier, which is a key factor in determining whether stable atropisomers can be isolated at a given temperature. A computational study on chlorinated biphenyls has demonstrated the utility of MD simulations in refining conformational searches to identify the most stable conformers. acs.orgnih.govresearchgate.net

The conformational flexibility of this compound is crucial for its interaction with other molecules and its biological activity. MD simulations can provide insights into how the molecule might adapt its shape to fit into the active site of an enzyme or a receptor.

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to investigate the pathways of various reactions, such as electrophilic aromatic substitution, and to characterize the transition states involved.

The methoxy groups in this compound are electron-donating and activate the aromatic rings towards electrophilic attack. Theoretical calculations can be used to predict the most likely sites of substitution by calculating the electron density at different positions on the rings and by modeling the stability of the intermediate carbocations (arenium ions). The molecular electrostatic potential (MEP) map, which can be calculated using DFT, provides a visual representation of the electron-rich and electron-poor regions of the molecule, thereby indicating the preferred sites for electrophilic attack.

Furthermore, computational methods can be used to locate the transition state for a given reaction step. The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. By calculating the energy of the transition state, it is possible to determine the activation energy of the reaction. These calculations can help to understand the reactivity of this compound and to predict the products of its reactions. For instance, understanding the factors that influence the selective toxicity of polychlorinated biphenyls has been aided by computational studies of their molecular electrostatic potentials and conformations. acs.orgnih.govresearchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By comparing the calculated chemical shifts with the experimental spectrum, it is possible to make unambiguous assignments of the signals to specific atoms in the molecule. For complex molecules, this can be a powerful tool for structure elucidation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different modes of vibration of the molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted vibrational spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed bands to specific vibrational modes.

Electronic Spectroscopy (UV-Vis): The absorption of ultraviolet-visible (UV-Vis) light by a molecule corresponds to the excitation of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which determine the position and intensity of the absorption bands in the UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions and to interpret the experimental spectrum.

By combining these computational techniques, a comprehensive theoretical model of the spectroscopic properties of this compound can be developed, providing a deeper understanding of its structure and behavior.

Applications of 2,2 Dimethoxybiphenyl and Its Derivatives in Catalysis and Materials Science

Ligand Design in Transition Metal Catalysis

The atropisomeric chirality arising from hindered rotation around the biphenyl (B1667301) C-C bond, combined with the electronic influence of the methoxy (B1213986) groups, makes 2,2'-dimethoxybiphenyl an excellent backbone for chiral ligands in transition metal catalysis. These ligands have proven to be highly effective in a range of catalytic reactions, including cross-coupling and asymmetric synthesis.

Phosphine (B1218219) Ligands Derived from this compound (e.g., SPhos, MeO-BIPHEP)

A prominent class of ligands derived from this compound are biaryl monophosphines and diphosphines. Among these, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and MeO-BIPHEP ((6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)) are two of the most well-known and widely utilized examples. wikipedia.orgresearchgate.net

SPhos is a bulky and electron-rich monophosphine ligand. wikipedia.orgwikipedia.org Its structure features a dicyclohexylphosphino group and two methoxy groups on the biphenyl backbone. This combination of steric bulk and electron-donating properties contributes to the high activity of its palladium complexes. wikipedia.org SPhos is also notable for its air-stability, which simplifies its handling and application in catalytic reactions. wikipedia.org

MeO-BIPHEP is a C2-symmetric atropisomeric diphosphine ligand. researchgate.netnih.gov The chirality of MeO-BIPHEP arises from the restricted rotation around the biphenyl bond, leading to stable enantiomers. researchgate.net This feature makes it a privileged ligand for asymmetric catalysis. nih.govsigmaaldrich.com The modular design of MeO-BIPHEP allows for modifications of the phosphine substituents, enabling the fine-tuning of its steric and electronic properties for specific applications. sigmaaldrich.com

LigandAbbreviationStructure TypeKey Features
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463)SPhosMonophosphineBulky, electron-rich, air-stable
(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)MeO-BIPHEPDiphosphineAtropisomeric, C2-symmetric, modular design

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Amination)

Ligands based on the this compound scaffold have demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling , a versatile method for the formation of C-C bonds, has been a key area of application for these ligands. Palladium complexes of SPhos, for instance, exhibit high catalytic activity in the coupling of aryl chlorides with arylboronic acids. wikipedia.orgwikipedia.org This is significant as aryl chlorides are often less reactive than the corresponding bromides or iodides. wikipedia.org The effectiveness of SPhos has been demonstrated in the total synthesis of natural products, such as the eupomatilones, where it enabled a highly efficient Suzuki-Miyaura coupling of complex, highly oxygenated aryl halides. nih.gov A study reported the synthesis of chiroptical this compound crystals through a Suzuki-Miyaura coupling reaction catalyzed by a palladium-loaded chiral silica (B1680970) system. nih.govresearchgate.net

In the Heck reaction , which forms a C-C bond between an unsaturated halide and an alkene, derivatives of MeO-BIPHEP have been shown to significantly improve enantioselectivity. For example, the use of (R)-3,5-t-Bu-MeOBIPHEP in the palladium-catalyzed Heck reaction of aryl triflates with 2-substituted dihydrofurans led to a dramatic enhancement of enantioselection. sigmaaldrich.com

For C-N bond forming reactions, such as the Buchwald-Hartwig amination , dialkylbiaryl phosphine ligands, including SPhos, have proven to be highly effective. wikipedia.org These ligands have expanded the scope of amination reactions, allowing for the use of a wider range of substrates under milder conditions. wikipedia.org

Asymmetric Catalysis and Enantioselective Synthesis

The inherent chirality of atropisomeric ligands derived from this compound, such as MeO-BIPHEP, makes them highly valuable in asymmetric catalysis for the synthesis of enantiomerically enriched compounds. nih.govsigmaaldrich.com

Ruthenium complexes of MeO-BIPHEP and its analogues have been successfully employed as catalysts in the asymmetric hydrogenation of various prochiral substrates, including β-ketoesters and olefins. nih.govnih.gov These catalytic systems can achieve high levels of enantioselectivity, often comparable or superior to benchmark ligands like BINAP. nih.govnih.gov For example, a chiral biphenyl diphosphine ligand derived from a similar backbone showed excellent enantioselectivities in the hydrogenation of β-alkyl-substituted β-(acylamino)acrylates. nih.gov A novel chiral ligand, N-p-toluenesulfonyl-2,2′-dimethoxy-6,6′-diaminobiphenyl, and its Ru(II) complex were effective for the asymmetric transfer hydrogenation of aromatic ketones. researchgate.net

Beyond hydrogenation, these ligands have been applied in a variety of other enantioselective transformations. Rhodium-catalyzed asymmetric 1,4-addition reactions and palladium-catalyzed asymmetric allylic alkylations are other areas where chiral ligands based on this scaffold have shown promise. acs.orgsigmaaldrich.com The tropos BIPHEP ligand, which can interconvert between its enantiomeric conformations, has been used in enantiodivergent asymmetric catalysis, where the same catalyst components can produce either enantiomer of the product by controlling the reaction conditions. rsc.org

Role of Steric and Electronic Properties of Ligands in Catalytic Activity

The catalytic performance of transition metal complexes is intricately linked to the steric and electronic properties of their ligands. For ligands derived from this compound, these properties are crucial in determining catalytic activity, selectivity, and substrate scope. nih.govmanchester.ac.ukchemrxiv.org

The steric bulk of the phosphine substituents and the biphenyl backbone itself plays a significant role. manchester.ac.uk In ligands like SPhos, the bulky dicyclohexylphosphino groups are thought to promote the reductive elimination step in the catalytic cycle of cross-coupling reactions, leading to higher turnover rates. wikipedia.org The steric hindrance also influences the coordination number of the metal center, often favoring the formation of highly reactive, low-coordinate species. wikipedia.org The methoxy groups in the 2 and 2' positions of the biphenyl backbone also contribute to the steric environment around the metal center. rsc.org

The electronic properties of the ligands are equally important. nih.govmanchester.ac.uk The methoxy groups on the biphenyl scaffold are electron-donating, which increases the electron density on the phosphine donor atoms and, consequently, on the metal center. researchgate.net This enhanced electron density can facilitate the oxidative addition step in cross-coupling reactions. chemrxiv.orgresearchgate.net The electronic nature of the ligand can be further tuned by modifying the substituents on the phosphine groups. nih.gov For instance, replacing phenyl groups with more electron-donating alkyl groups can enhance the catalytic activity for certain reactions. nih.gov

The interplay between steric and electronic effects is often complex and non-additive. manchester.ac.uk For example, increasing the steric bulk of a ligand can also lead to changes in its electronic properties. manchester.ac.uk Therefore, a careful balance of these two factors is necessary to achieve optimal catalytic performance.

Computational Studies in Ligand Design and Catalyst Optimization

Computational methods have become an indispensable tool in the design and optimization of catalysts, providing valuable insights into reaction mechanisms, catalyst structures, and the origins of selectivity. For ligands derived from this compound, computational studies have been employed to understand their behavior and to guide the development of new, more efficient catalysts.

Density Functional Theory (DFT) calculations are frequently used to model the geometric and electronic structures of metal-ligand complexes and to investigate the energy profiles of catalytic cycles. These studies can help to elucidate the role of the ligand in stabilizing reaction intermediates and transition states. For example, computational analyses have been used to compare the properties of ligands like MeO-BIPHEP with other atropisomeric diphosphines, providing a rationale for their observed differences in catalytic performance. nih.gov

Molecular mechanics calculations have been used to study the conformational preferences of chiral ligands and their complexes with substrates, which is crucial for understanding the origin of enantioselectivity in asymmetric catalysis. nih.gov These calculations can help to predict which diastereomeric transition state is lower in energy, thus leading to the observed enantiomeric excess.

Polymer Chemistry and Materials Science Applications

This compound is not only a precursor to catalytic ligands but also serves as a monomer in the synthesis of aromatic polymers with interesting properties. researchgate.netresearchgate.netkashanu.ac.ir

Wholly aromatic polyketones have been synthesized through the polycondensation of this compound with various arenedicarboxylic acid derivatives. researchgate.net These polymerizations can be carried out using methods such as AlCl3-mediated Friedel-Crafts acylation or P2O5-MsOH mediated direct condensation. researchgate.net The resulting polyketones, which contain 2,2'-dimethoxybiphenylene units, exhibit good thermal stability. researchgate.net

Furthermore, a novel conducting polymer, poly(2,2'-dimethoxy-4,4'-biphenylenevinylene), has been synthesized electrochemically from a derivative of this compound. researchgate.net This polymer shows stability in air up to 150°C. researchgate.net Other research has focused on the synthesis of new polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, a related compound, for potential applications in creating polymer blends and nanocomposites with biological activity. kashanu.ac.ir The use of 2,2-dimethoxy-2-phenylacetophenone (B1663997) as a photoinitiator for radical polymerization in the preparation of acrylate (B77674) polymers has also been reported. wikipedia.org

Synthesis of Aromatic Polyketones and Other Polymeric Materials

This compound serves as a highly effective acyl-acceptant or nucleophilic monomer in electrophilic aromatic substitution polymerization for the synthesis of wholly aromatic polyketones. acs.orgacs.org This approach allows for the creation of polyketones without the ether linkages that are typically present when using conventional nucleophilic aromatic substitution methods. acs.org The presence of two methoxy groups in the monomer enhances the electron density of the aromatic rings. preprints.org Furthermore, the non-coplanar structure of this compound, caused by steric hindrance between the ortho-substituted rings, reduces resonance effects, ensuring that the reactivity of the second aromatic ring is maintained after the first acylation reaction, which allows for successful polymerization. preprints.org

The polymerization is typically a Friedel-Crafts type polycondensation, reacting this compound with various diacyl chlorides. acs.org For instance, reaction with terephthaloyl chloride or isophthaloyl chloride in the presence of a condensing agent like poly(phosphoric acid) or a P₂O₅/CH₃SO₃H system yields high-molecular-weight polymers. acs.orgpreprints.org These resulting wholly aromatic polyketones are generally amorphous, exhibit high glass transition temperatures (Tg), and demonstrate good solubility in common organic solvents, a significant advantage over many semicrystalline and insoluble aromatic poly(ether ketone)s. acs.orgpreprints.org

Research has shown that the choice of condensing agent and reaction conditions significantly impacts the properties of the resulting polyketones. The use of a phosphorus pentoxide/methanesulfonic acid (P₂O₅/CH₃SO₃H) medium has been found to be particularly effective. acs.orgpreprints.org

Table 1: Synthesis and Properties of Aromatic Polyketones from this compound and Diacyl Chlorides

Diacyl ChlorideCondensing AgentInherent Viscosity (dL/g)¹Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)²
Terephthaloyl chlorideP₂O₅–CH₃SO₃H1.14262510
Isophthaloyl chlorideP₂O₅–CH₃SO₃H0.96239500
4,4'-Biphenyldicarbonyl dichlorideP₂O₅–CH₃SO₃H1.25280520
2,6-Naphthalenedicarbonyl dichlorideP₂O₅–CH₃SO₃H1.05275515

¹Measured in 96% H₂SO₄ at 30 °C. acs.org ²10% weight loss temperature measured by TGA.

These polymers are noted for their excellent thermal stability and processability, making them attractive alternatives to traditional high-performance polymers like PEEK. preprints.orgvt.edu

Use as Monomers in Step-Growth Polymerization

This compound functions as a bifunctional monomer, a key requirement for step-growth polymerization. wikipedia.orgfiveable.melibretexts.org In this type of polymerization, monomers with two reactive functional groups react to form dimers, then trimers, and progressively larger oligomers until high molecular weight polymer chains are achieved. wikipedia.orgfiveable.me The reactivity of this compound is centered on the 5,5'-positions, which are the para-positions relative to the activating methoxy groups. preprints.org

The utility of this compound in step-growth polymerization stems from its high nucleophilicity, which is conferred by the electron-donating methoxy groups. acs.orgpreprints.org This high reactivity allows it to readily undergo electrophilic aromatic substitution with dicarboxylic acid chlorides in a Friedel-Crafts polycondensation reaction. acs.org

A crucial aspect of its suitability as a monomer is the structural feature of the biphenyl unit. The two aromatic rings in this compound are not coplanar due to steric hindrance from the methoxy groups at the 2 and 2' positions. preprints.orgnih.gov This twisted conformation is important because it prevents the deactivating effect of the first acylation from significantly influencing the reactivity of the second aromatic ring. preprints.org As a result, the monomer can react at both of its functional sites, enabling the formation of long polymer chains, a necessity for achieving desirable mechanical properties in step-growth polymerization. preprints.orgwikipedia.org The incorporation of this bulky, non-coplanar monomer into the polymer backbone disrupts chain packing, leading to amorphous polymers with enhanced solubility. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

While this compound itself is not typically used directly as a linker, its derivatives, particularly those functionalized with carboxylic acid groups, are employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures. nih.govnih.gov

For example, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid has been used as a ligand to synthesize a series of novel MOFs with various metal ions such as Mn(II), Ni(II), Cu(II), and Cd(II) under solvothermal conditions. rsc.org The resulting frameworks exhibit diverse topologies and structures, including 2D networks and complex 3D interpenetrated frameworks. rsc.org

Table 2: Examples of MOFs Synthesized with a this compound Derivative

Metal IonMOF FormulaFramework DimensionalityTopology
Mn(II)[MnL(DMF)]n3Dsra
Ni(II)[NiL(H₂O)₂(DMF)]n2Dsql
Cu(II)[Cu₂L₂(H₂O)₂]·6H₂O·2DMF3D (4-fold interpenetrated)lvt
Cd(II)Na₂(Me₂NH₂)₄[Cd₇L₁₀]·9H₂O·17Me₂NH·2DMF3D (hetero-interpenetrated)6⁶ and 4²⁴·6⁴

*L = 2,2′-dimethoxy-4,4′-biphenyldicarboxylate. Data sourced from reference rsc.org.

The specific coordination modes and resulting architectures depend on the metal ion used. researchgate.net For instance, a derivative, 3,3′-di(pyridin-4-yl)-(2,2′-dimethoxy-[1,1′-biphenyl]), when combined with different metal salts (HgCl₂, CoCl₂, or ZnSiF₆), forms distinct structures including metallo-macrocycles and helical infinite networks. researchgate.net Some of these materials, like the copper-based MOF, possess significant porosity with channels of varying sizes and exhibit selective gas adsorption properties. rsc.org

Other Emerging Applications

Beyond its role in polymerization, this compound and its derivatives are finding use in other specialized areas of chemical synthesis and materials science.

One notable application is in the field of catalysis. Phosphine derivatives of this compound, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (commonly known as SPhos), have been developed as highly effective ligands in palladium-catalyzed cross-coupling reactions. msesupplies.comchemicalbook.com SPhos is an air-stable, electron-rich biaryl phosphine ligand that significantly enhances the reactivity and efficiency of palladium catalysts in reactions like the Suzuki-Miyaura coupling. msesupplies.comchemicalbook.com

Additionally, this compound is used as a scaffold in the synthesis of other complex organic molecules. It is a precursor for preparing biphenyl-tetrathiafulvalene derivatives. fishersci.ca Recent research has also demonstrated a novel approach where the Suzuki-Miyaura coupling reaction, catalyzed by a Pd-loaded chiral silica system, can produce crystalline this compound that exhibits remarkable chiroptical activity. nih.govresearchgate.net This method represents a unique way to generate axially chiral biphenyls in a crystalline form, opening avenues for applications in asymmetric synthesis and materials with specific optical properties. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of 2,2'-Dimethoxybiphenyl. These computational tools offer the potential to accelerate discovery and optimization processes that are currently resource-intensive.

Future research could leverage AI and ML for the following:

Predicting Physicochemical Properties: Machine learning models can be trained on existing data for biphenyl (B1667301) derivatives to predict the properties of novel, unsynthesized this compound analogues. This would enable the rapid screening of virtual libraries for candidates with desired characteristics, such as specific solubility, thermal stability, or electronic properties, before committing to laboratory synthesis.

Optimizing Reaction Conditions: AI-driven platforms can optimize the synthesis of this compound and its derivatives. By systematically varying parameters such as temperature, catalyst loading, and reaction time in an automated fashion and feeding the results back into a learning algorithm, optimal synthetic protocols can be identified with greater speed and efficiency than through traditional one-variable-at-a-time approaches.

Discovering Novel Applications: Generative AI models could be employed to design new molecules based on the this compound scaffold with tailored functionalities. By defining desired properties, these models can propose novel structures for applications in areas such as organic electronics, pharmaceuticals, or materials science. This approach has the potential to uncover non-intuitive molecular designs with superior performance.

AI/ML Application AreaPotential Impact on this compound Research
Property PredictionRapid virtual screening of derivatives for desired characteristics.
Reaction OptimizationAccelerated development of efficient and high-yield synthetic routes.
Novel Molecule GenerationDiscovery of new functional materials and bioactive compounds.

Exploration of Novel Derivatizations and Functional Materials

The inherent structural features of this compound, including its atropisomeric potential and the presence of reactive methoxy (B1213986) groups, make it an attractive starting point for the synthesis of novel functional materials.

Future research in this area is expected to focus on:

Advanced Polymers: this compound has been utilized as a monomer for the synthesis of wholly aromatic polyketones and polyetherketones. researchgate.net These polymers exhibit excellent thermal stability, a critical property for high-performance materials. Future work will likely explore the synthesis of a wider range of polymers with tailored properties by copolymerizing this compound with other monomers. The goal will be to fine-tune characteristics such as solubility, processability, and mechanical strength for specific applications.

Organic Electronics: The biphenyl core is a common motif in organic semiconductors. Derivatization of this compound to introduce charge-transporting moieties could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methoxy groups can be used as handles for further functionalization or to influence the electronic properties and molecular packing of the resulting materials.

Chiral Materials: The restricted rotation around the biphenyl bond can lead to stable atropisomers. The synthesis of enantiomerically pure derivatives of this compound opens up possibilities for their use as chiral ligands in asymmetric catalysis, chiral stationary phases in chromatography, and as components of chiroptical materials.

Advanced Mechanistic Elucidation through In Situ Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. The application of in situ analytical techniques is a key future direction in this regard.

Prospective research will likely involve:

Real-time Reaction Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of reactions involving this compound in real-time. This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the elucidation of reaction pathways. For instance, in situ monitoring of the Friedel-Crafts acylation polymerization of this compound could provide valuable insights into the factors controlling polymer chain growth and regioselectivity.

Operando Spectroscopy in Catalysis: When catalytic processes are employed for the synthesis or derivatization of this compound, operando spectroscopy can be a powerful tool. This involves studying the catalyst under actual reaction conditions, providing information about the active state of the catalyst and the nature of the catalyst-substrate interactions. This knowledge is invaluable for designing more efficient and selective catalysts.

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally friendly and economically viable production methods.

Key areas of development include:

Greener Synthetic Routes: This involves exploring alternative reaction pathways that minimize the use of hazardous reagents and solvents. For example, replacing traditional cross-coupling reactions that may use toxic catalysts or solvents with more benign alternatives, such as catalysis in aqueous media or the use of solvent-free reaction conditions, is a promising avenue.

Catalyst Recovery and Reuse: For catalytic syntheses of this compound and its derivatives, the development of methods for the efficient recovery and reuse of the catalyst is a critical aspect of sustainability. This not only reduces waste but also improves the cost-effectiveness of the process.

Process Intensification: The development of continuous flow processes for the synthesis of this compound can offer significant advantages over traditional batch processes in terms of scalability, safety, and efficiency. Flow chemistry allows for better control over reaction parameters and can facilitate the integration of reaction and purification steps, leading to a more streamlined and sustainable manufacturing process.

Sustainability ApproachApplication to this compound Synthesis
Green Solvents/CatalystsUse of water as a solvent; development of non-toxic catalysts.
Catalyst RecyclingImmobilization of catalysts for easy separation and reuse.
Flow ChemistryContinuous production for improved efficiency and scalability.

Q & A

Q. What are the common synthetic routes for preparing 2,2'-dimethoxybiphenyl derivatives, and how can their purity be validated?

  • Methodological Answer : Synthesis often involves Ullmann coupling or Suzuki-Miyaura cross-coupling reactions using halogenated precursors (e.g., 2-iodoanisole) and palladium catalysts. For example, describes palladium complexes with dimethoxybiphenyl ligands synthesized via such methods. Purification typically employs column chromatography, followed by recrystallization. Purity validation requires techniques like HPLC (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for structural confirmation). Mass spectrometry (MS) further confirms molecular weight. Reference standards from catalogs (e.g., Kanto Reagents, ) can aid in comparative analysis.

Q. How can the steric and electronic properties of this compound-based ligands influence catalytic activity?

  • Methodological Answer : The methoxy groups at the 2,2' positions introduce steric hindrance and electron-donating effects, which modulate ligand-metal coordination. For example, in palladium-catalyzed cross-coupling reactions ( ), bulky substituents reduce catalyst deactivation by stabilizing metal centers. Electronic effects are probed via cyclic voltammetry (CV) to assess redox potentials and density functional theory (DFT) calculations to map electron density. Comparative studies with non-methoxy analogs (e.g., biphenyl vs. dimethoxybiphenyl ligands) reveal differences in reaction rates and selectivity.

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound-containing complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and intermolecular interactions. For instance, details the crystal structure of a dimethoxybiphenyl-phosphine oxide complex, highlighting hydrogen-bonding networks involving solvent molecules. SHELX software ( ) is widely used for refinement, with metrics like R-factor (<0.05) validating model accuracy. Challenges include resolving disorder in methoxy groups; iterative refinement with constraints (e.g., ISOR in SHELXL) addresses this.

Q. What experimental strategies mitigate contradictions in reported catalytic efficiencies of dimethoxybiphenyl ligands?

  • Methodological Answer : Discrepancies often arise from variations in ligand purity, solvent effects, or metal-ligand ratios. To standardize comparisons:
  • Control Experiments : Use identical substrates and conditions (e.g., temperature, solvent) across studies.
  • In Situ Characterization : Employ techniques like 31^31P NMR to monitor ligand-metal coordination dynamics ().
  • Kinetic Profiling : Compare turnover frequencies (TOF) and activation energies (Ea) via Arrhenius plots. For example, ’s palladium complexes showed TOF improvements of 20–50% over non-methoxy analogs under optimized conditions.

Q. How does the acidity of hydroxylated dimethoxybiphenyl derivatives impact their reactivity in aqueous systems?

  • Methodological Answer : Acid dissociation constants (pKa) are measured via UV-Vis spectroscopy in buffered ethanol-water mixtures ( ). For 2,2'-dihydroxy-5,5'-dimethoxybiphenyl, pKa values shift with ethanol content due to solvent polarity effects. Reactivity in aqueous media (e.g., oxidation or dimerization) is predicted using Hammett plots correlating substituent effects with pKa. Buffering agents (e.g., borax) stabilize protonation states during kinetic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.